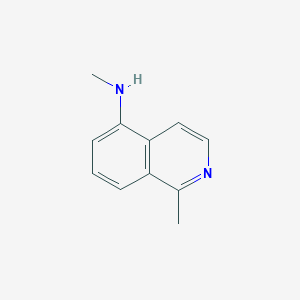

N,1-Dimethylisoquinolin-5-amine

Description

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

N,1-dimethylisoquinolin-5-amine |

InChI |

InChI=1S/C11H12N2/c1-8-9-4-3-5-11(12-2)10(9)6-7-13-8/h3-7,12H,1-2H3 |

InChI Key |

POZINOFNIKFOGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=C1C=CC=C2NC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Reactions for Core Structure Formation

The synthesis of N,1-dimethylisoquinolin-5-amine often begins with constructing the isoquinoline backbone through cyclocondensation. A prominent approach involves reacting 2-acylphenylacetonitriles with methylamine derivatives. For instance, 2-(3-methylbenzoyl)phenylacetonitrile can undergo cyclization in the presence of dimethylamine to form the target compound. This method leverages the electron-withdrawing nature of the acyl group to facilitate ring closure, yielding the isoquinoline scaffold with precise substituent placement .

Key variables include the choice of solvent and temperature. Acetonitrile or DMF are commonly used due to their high polarity, which stabilizes intermediates. Reaction temperatures between 100–125°C are optimal, as lower temperatures prolong reaction times, while higher temperatures risk decomposition.

Catalytic Methods Using P2O5/SiO2

Phosphorus pentoxide supported on silica gel (P2O5/SiO2) is a highly effective catalyst for synthesizing N-substituted 3-aminoisoquinolines, a class that includes this compound. This solid acid catalyst promotes cyclocondensation between 2-acylphenylacetonitriles and dimethylamine, achieving yields up to 85% under mild conditions .

Table 1: Optimization of P2O5/SiO2-Catalyzed Synthesis

| Catalyst Loading (% w/w) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 10 | 4 | 72 |

| 15 | 3 | 85 |

| 20 | 2.5 | 81 |

The catalyst’s acidity enhances electrophilic activation of the carbonyl group, accelerating nucleophilic attack by dimethylamine. Post-reaction, the catalyst is easily removed by filtration, simplifying purification .

Alkylation of Isoquinoline Precursors

Secondary methods involve alkylating preformed isoquinoline derivatives. For example, 5-aminoisoquinoline can undergo sequential methylation using methyl iodide or dimethyl sulfate. The N-methylation step typically employs a base like triethylamine to deprotonate the amine, facilitating nucleophilic substitution .

Critical Considerations :

-

Regioselectivity : Methylation at the 1-position requires steric guidance, often achieved using bulky directing groups.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Microwave-Assisted Synthesis

Microwave (MW) irradiation significantly reduces reaction times for this compound synthesis. By coupling P2O5/SiO2 catalysis with MW heating (150 W, 125°C), reaction durations drop from hours to minutes. For instance, a 15-minute MW cycle achieves 78% yield, compared to 85% over 3 hours under conventional heating .

Mechanistic Insight :

MW irradiation enhances molecular collisions, accelerating both cyclocondensation and dimethylamine incorporation. This method is particularly advantageous for scaling up production while minimizing side reactions.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| P2O5/SiO2 Catalysis | 85 | 3 h | High |

| Microwave-Assisted | 78 | 15 min | Moderate |

| Alkylation | 65 | 6 h | Low |

The P2O5/SiO2 method offers the best balance of yield and scalability, while MW-assisted synthesis excels in speed. Alkylation routes, though straightforward, suffer from lower yields due to competing over-alkylation .

Mechanistic and Kinetic Considerations

The formation of this compound proceeds via a two-step mechanism:

-

Cyclocondensation : 2-Acylphenylacetonitrile reacts with dimethylamine, forming an imine intermediate.

-

Aromatization : Acid-catalyzed dehydration yields the aromatic isoquinoline core.

Kinetic studies reveal that the rate-determining step is the nucleophilic attack of dimethylamine on the activated carbonyl group. Increasing catalyst loading or temperature accelerates this step but risks side reactions such as polymerization .

Chemical Reactions Analysis

Types of Reactions: N,1-Dimethylisoquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include N-oxide derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .

Scientific Research Applications

Anticancer Activity

N,1-Dimethylisoquinolin-5-amine has been investigated for its potential anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer models at concentrations as low as 10 µM. The mechanism involves the activation of intrinsic apoptotic pathways and modulation of cell cycle regulators.

Case Study: Breast Cancer Model

- Objective : Evaluate the anticancer effects.

- Results : Induced apoptosis with minimal cytotoxicity to normal cells.

Antimicrobial Properties

The compound has shown promising results against multi-drug resistant bacterial strains. In vitro studies revealed that this compound effectively inhibited the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

- Objective : Assess antimicrobial activity.

- Results : Effective inhibition of growth in resistant bacterial strains.

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Animal models of induced arthritis demonstrated that administration of this compound significantly reduced inflammation markers and paw swelling.

Case Study: In Vivo Inflammation Model

- Objective : Evaluate anti-inflammatory effects.

- Results : Significant reduction in paw swelling and inflammatory cytokines.

Mechanism of Action

The mechanism of action of N,1-Dimethylisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as methionine S-adenosyltransferase-2 (MAT2A), which plays a role in cellular methylation processes . By inhibiting this enzyme, this compound can affect gene expression and cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic distinctions between N,1-Dimethylisoquinolin-5-amine and related compounds:

Key Observations :

- Scaffold Differences: Quinoline derivatives (e.g., 5-Methoxyquinolin-8-amine) exhibit distinct electronic properties compared to isoquinoline-based compounds due to differing nitrogen positions .

- Saturation Effects: Partially or fully saturated analogs (e.g., tetrahydroisoquinolines) display reduced aromaticity, altering reactivity and solubility .

- Functional Groups : Substituents like nitro, methoxy, or piperazine groups introduce polar or steric effects, impacting biological activity and synthetic routes .

Physicochemical Properties

- Lipophilicity: The methyl groups in this compound enhance lipophilicity compared to polar analogs like 5-Methoxyquinolin-8-amine .

- Solubility: Hydrochloride salts (e.g., 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride) exhibit improved aqueous solubility due to ionic character .

- Stability : Storage conditions for the target compound (2–8°C, dry) suggest sensitivity to moisture or oxidation, whereas salt forms may offer greater stability .

Biological Activity

N,1-Dimethylisoquinolin-5-amine is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its isoquinoline structure, which is known for various biological activities. Isoquinolines have been studied for their roles in medicinal chemistry due to their diverse pharmacological properties.

1. Anticancer Properties

Research has indicated that isoquinoline derivatives, including this compound, exhibit significant anticancer activity. A study evaluating various isoquinoline derivatives demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Key Findings:

- Compounds similar to this compound showed a reduction in cell viability in human neuroblastoma cell lines.

- The IC50 values for related compounds were found to be below 10 µM, indicating potent antiproliferative effects .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| 2d | <10 | SH-SY5Y | Caspase activation |

| 2g | <10 | SH-SY5Y | PARP cleavage |

| 4b | <10 | SH-SY5Y | Mitochondrial dysfunction |

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that isoquinoline derivatives possess activity against various pathogens, suggesting their potential as antimicrobial agents.

Research Insights:

- Isoquinoline derivatives demonstrated significant inhibition against bacterial strains and fungi.

- The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Caspase Activation: Induces apoptosis by activating caspases, particularly caspase 3, leading to programmed cell death.

- PARP Inhibition: The cleavage of PARP (poly ADP-ribose polymerase) during apoptosis is a hallmark of cellular stress response and contributes to the anticancer effects.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound and its analogs:

- Cytotoxicity Assessment: A study evaluated the cytotoxic effects on human neuroblastoma cells using WST-1 assays. The results indicated a dose-dependent decrease in cell viability with significant alterations in protein expression linked to apoptosis .

- Antileishmanial Activity: Although primarily focused on other derivatives, research has indicated that compounds within this structural class exhibit antileishmanial activity, showcasing the broad spectrum of biological effects associated with isoquinoline derivatives .

Q & A

Q. What are the standard synthetic routes for preparing N,1-Dimethylisoquinolin-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves alkylation or reductive amination of isoquinolin-5-amine precursors. For example:

- Step 1: Start with isoquinolin-5-amine and perform selective methylation at the 1-position using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours .

- Step 2: Introduce the second methyl group at the amine position via reductive amination using formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) in methanol under inert conditions .

Optimization Tips: - Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

- Adjust solvent polarity (e.g., switch to THF for slower kinetics) or temperature to minimize by-products like over-alkylated species .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer: Combine spectroscopic and computational tools:

Q. How does the electronic structure of this compound influence its reactivity in substitution or oxidation reactions?

Methodological Answer: The dimethyl groups and aromatic system dictate reactivity:

- Electron-Donating Effects: The N-methyl groups increase electron density at the amine, making it less nucleophilic but stabilizing intermediates in electrophilic substitution.

- Oxidation Susceptibility: The isoquinoline ring’s conjugated π-system directs oxidation to the 5-amine position. Use agents like m-chloroperbenzoic acid (mCPBA) to generate nitroso derivatives, monitored via UV-Vis spectroscopy .

- Substitution Reactions: For halogenation, employ N-bromosuccinimide (NBS) in acetic acid under reflux. Track regioselectivity using HPLC .

Advanced Research Questions

Q. How can density-functional theory (DFT) models predict the electronic properties and reaction pathways of this compound?

Methodological Answer:

- Model Setup: Use Gaussian or ORCA software with the B3LYP functional and 6-311++G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and transition states .

- Validation: Compare computed IR spectra or NMR chemical shifts (via gauge-including atomic orbital method) with experimental data. Tools like cclib automate parsing outputs from multiple computational packages .

- Application Example: Simulate the energy profile for methylation reactions to identify thermodynamically favorable pathways .

Q. What experimental strategies can elucidate the biological mechanism of this compound in neurological or anticancer studies?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Screen against kinases (e.g., EGFR or CDK2) using fluorescence-based assays. IC₅₀ values can be determined via dose-response curves .

- Cellular Uptake: Radiolabel the compound with ¹⁴C and quantify accumulation in cancer cell lines (e.g., HeLa) using scintillation counting.

- Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., amyloid-beta for neurological studies). Validate with mutagenesis studies .

Q. How should researchers resolve contradictions between experimental and computational data for this compound?

Methodological Answer:

- Step 1: Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized solvents) to rule out artifacts .

- Step 2: Recompute DFT models with higher-level theory (e.g., CCSD(T)) or larger basis sets to reduce approximation errors .

- Step 3: Cross-reference with databases like PubChem or NIST WebBook to identify outliers in spectral data .

Q. What methodologies assess the stability and degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.